molecular formula C13H18N2O B13191700 5-[4-(Propan-2-yl)phenyl]piperazin-2-one

5-[4-(Propan-2-yl)phenyl]piperazin-2-one

Cat. No.: B13191700
M. Wt: 218.29 g/mol
InChI Key: JFNQEUVFMZWMOX-UHFFFAOYSA-N
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Description

5-[4-(Propan-2-yl)phenyl]piperazin-2-one is a chemical compound with the molecular formula C13H18N2O. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Propan-2-yl)phenyl]piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(Propan-2-yl)phenylamine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Propan-2-yl)phenyl]piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Propan-2-yl)phenyl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[4-(Propan-2-yl)phenyl]piperazin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Propan-2-yl)phenyl]piperazin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its isopropyl group and piperazine ring contribute to its unique properties compared to other piperazine derivatives .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)piperazin-2-one

InChI

InChI=1S/C13H18N2O/c1-9(2)10-3-5-11(6-4-10)12-7-15-13(16)8-14-12/h3-6,9,12,14H,7-8H2,1-2H3,(H,15,16)

InChI Key

JFNQEUVFMZWMOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNC(=O)CN2

Origin of Product

United States

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